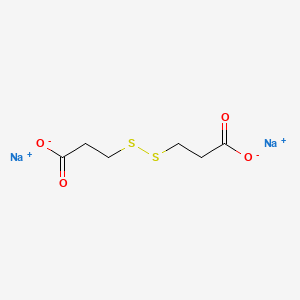

Disodium 3,3'-dithiobispropionate

Description

Conceptual Framework of Disulfide Linkages in Organic Chemistry

At its core, a disulfide bond is a covalent linkage formed between two sulfur atoms, often represented as R-S-S-R'. wikipedia.org This functional group is a key feature in a wide array of organic molecules and plays a critical role in defining their three-dimensional structures and chemical reactivity. wikipedia.orgfiveable.meucla.edu The formation of a disulfide bond typically occurs through the oxidation of two thiol groups (-SH), a reaction that can be facilitated by various oxidizing agents. youtube.combritannica.com Conversely, these bonds can be cleaved through reduction reactions, highlighting their dynamic nature in chemical and biological systems. fiveable.me

Evolution of Research Perspectives on Disulfide Compounds

The scientific community's understanding of disulfide bonds has evolved significantly over time. Early research, particularly in the mid-20th century, was pivotal in recognizing the importance of these linkages in protein structure. youtube.comnih.gov Studies on proteins like bovine pancreatic ribonuclease demonstrated that the disulfide bonds formed between cysteine residues were crucial for the protein's proper folding and stability. nih.gov These initial discoveries laid the groundwork for understanding how proteins maintain their intricate three-dimensional shapes, which is directly tied to their biological function. youtube.com

Initially, the focus was on the structural role of disulfide bonds, viewing them as static cross-links that provide stability. youtube.com However, further research revealed a more dynamic role, particularly through the process of thiol-disulfide exchange. wikipedia.org This reaction, where a thiolate group attacks a disulfide bond to form a new disulfide linkage, demonstrated that these bonds could be rearranged. This process is catalyzed by enzymes in biological systems and has significant implications for protein folding and regulation. wikipedia.orgyoutube.com

More recent research has expanded into designing synthetic disulfide bond formation systems, particularly in prokaryotes like Escherichia coli. nih.gov These efforts have not only provided deeper insights into the redox environments of cellular compartments but have also opened up new avenues for bioengineering and the production of complex proteins. nih.gov

Current Research Landscape Pertaining to Disodium (B8443419) 3,3'-dithiobispropionate

Disodium 3,3'-dithiobispropionate, with the chemical formula C6H8Na2O4S2, is a specific disulfide compound that has garnered attention in various research applications. chemicalbook.com It is also known by other names such as 3,3'-Dithiobis(1-propanesulfonic Acid) Disodium Salt and Bis(3-sulfopropyl) disulfide. chem-asahi.co.jpcymitquimica.comtcichemicals.com

Current research involving this compound often leverages its unique chemical properties. It is available commercially, typically as a white to almost white powder or as a 30% aqueous solution. chem-asahi.co.jpcymitquimica.comtcichemicals.comscimplify.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H8Na2O4S2 | chemicalbook.com |

| Molecular Weight | 254.23 g/mol | chemicalbook.com |

| Alternate Molecular Formula | C6H12Na2O6S4 | cymitquimica.comtcichemicals.com |

| Alternate Molecular Weight | 354.38 g/mol | cymitquimica.comtcichemicals.com |

| CAS Number | 62574-16-7 | chemicalbook.com |

| Alternate CAS Number | 27206-35-5 | chem-asahi.co.jptcichemicals.comscimplify.comscbt.com |

| Appearance | White to Almost white powder to crystal | cymitquimica.comtcichemicals.com |

| Solubility in water | Soluble | tcichemicals.com |

Note: Discrepancies in molecular formula and weight can arise from whether the anhydrous salt or a hydrated form is being referenced.

One area of research where this compound and similar disulfide-containing molecules are relevant is in the formation of self-assembled monolayers (SAMs). nih.govscilit.com SAMs are highly ordered molecular assemblies that form spontaneously on a solid surface. The disulfide group can act as an anchor to certain metal surfaces, like gold, allowing for the creation of functionalized surfaces with specific chemical properties. While research on SAMs often involves a variety of disulfide compounds, the principles are applicable to understanding the potential utility of this compound in this field. For instance, the ability to create mixed or loosely packed monolayers can be controlled by using unsymmetrical disulfides, which can influence the properties of the resulting surface. nih.gov

Furthermore, derivatives of 3,3'-dithiopropionic acid, the parent acid of this compound, are used as intermediates in the synthesis of other chemical compounds. For example, N,N'-dialkyl-3,3'-dithiodipropionamides are prepared from 3,3'-dithiopropionic acid alkyl esters and are used in the production of isothiazolones. google.com This highlights the role of the core 3,3'-dithiopropionic acid structure in synthetic organic chemistry.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

62574-16-7 |

|---|---|

Molecular Formula |

C6H8Na2O4S2 |

Molecular Weight |

254.2 g/mol |

IUPAC Name |

disodium;3-(2-carboxylatoethyldisulfanyl)propanoate |

InChI |

InChI=1S/C6H10O4S2.2Na/c7-5(8)1-3-11-12-4-2-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);;/q;2*+1/p-2 |

InChI Key |

KZDMRBDDZKHDLP-UHFFFAOYSA-L |

SMILES |

C(CSSCCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C(CSSCCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Other CAS No. |

62574-16-7 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of Disodium 3,3 Dithiobispropionate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationchemicalbook.comnih.govthermofisher.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of Disodium (B8443419) 3,3'-dithiobispropionate in solution. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed picture of the molecule's connectivity and chemical environment can be constructed.

Proton (¹H) NMR spectroscopy provides information about the different types of protons present in the molecule and their neighboring atoms. For the acid form, 3,3'-dithiodipropionic acid, the ¹H-NMR spectrum reveals two characteristic triplets. researchgate.netresearchgate.net These signals correspond to the two sets of methylene (B1212753) protons (-CH₂-) in the propionate (B1217596) backbone. The protons of the methylene group adjacent to the carboxyl group (α-protons) and the methylene group adjacent to the sulfur atom (β-protons) are chemically distinct, leading to separate signals. The splitting of these signals into triplets is due to the spin-spin coupling with the protons on the adjacent methylene group.

In a study of 3,3'-dithiodipropionic acid in DMSO-d₆, the following chemical shifts were observed:

A triplet corresponding to the -CH₂-S- group. researchgate.net

A triplet corresponding to the -CH₂-COOH group. researchgate.net

The integration of these signals confirms a 1:1 ratio, consistent with the symmetrical nature of the molecule.

Table 1: ¹H NMR Chemical Shifts for 3,3'-Dithiodipropionic Acid

| Functional Group | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₂-S- | ~2.8-3.0 | Triplet |

Note: The exact chemical shifts can vary depending on the solvent used.

Carbon-13 (¹³C) NMR spectroscopy complements the information obtained from ¹H NMR by providing data on the carbon skeleton of the molecule. In the ¹³C NMR spectrum of Disodium 3,3'-dithiobispropionate, three distinct signals are expected, corresponding to the three unique carbon environments:

The carboxyl carbon (-COO⁻).

The methylene carbon adjacent to the carboxyl group (α-carbon).

The methylene carbon adjacent to the sulfur atom (β-carbon).

The chemical shifts of these carbons are influenced by their electronic environment. The carboxyl carbon typically appears significantly downfield due to the deshielding effect of the two oxygen atoms. The α- and β-carbons resonate at higher fields.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| -C OO⁻ | ~170-180 |

| -C H₂-COO⁻ (α-carbon) | ~30-40 |

Note: The exact chemical shifts can vary depending on the solvent and pH.

While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental structural information, advanced multi-dimensional NMR techniques offer deeper insights into the molecular connectivity and spatial relationships of atoms. nih.govnih.gov For a molecule like this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to unambiguously assign all proton and carbon signals.

COSY spectra would show correlations between the coupled protons of the adjacent methylene groups, confirming their connectivity. nih.gov

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the α- and β-carbon signals based on their attached protons. nih.govnih.gov

These advanced techniques are particularly valuable in more complex systems or when analyzing mixtures to unequivocally identify the presence and structure of this compound. nih.govmdpi.com

Mass Spectrometry (MS) for Molecular and Fragment Analysisnih.govthermofisher.comresearchgate.netresearchgate.net

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and the study of molecular fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is crucial for the accurate determination of the molecular formula of this compound. nih.gov HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio with very high precision. This allows for the calculation of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. For this compound (C₆H₈Na₂O₄S₂), the expected exact mass can be calculated and compared to the experimentally measured value, providing a high degree of confidence in its identification. chemicalbook.com The use of HRMS in combination with techniques like direct infusion can allow for rapid profiling of the compound in various samples. nih.gov

Tandem Mass Spectrometry (MS/MS) is a key technique for confirming the presence and location of the disulfide bond in this compound. nih.gov In an MS/MS experiment, the molecular ion of the compound is first isolated and then subjected to fragmentation through collision-induced dissociation (CID) or other fragmentation methods like electron transfer dissociation (ETD). nih.gov

The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. For dicarboxylic acids, common fragmentation pathways include the loss of water (H₂O) and carbon dioxide (CO₂). researchgate.net The cleavage of the disulfide bond is a characteristic fragmentation that would result in the formation of specific fragment ions corresponding to the individual propionate chains. The detection of these fragments provides direct evidence for the disulfide linkage. thermofisher.comnih.gov For instance, in negative ion mode, the fragmentation of the [M-H]⁻ ion of dicarboxylic acids has been studied, revealing characteristic losses. researchgate.net In more complex molecules containing disulfide bonds, ETD has been shown to preferentially cleave the S-S bond, simplifying the resulting spectra. thermofisher.comnih.gov

Table 3: Potential Fragment Ions in MS/MS of this compound

| Precursor Ion (m/z) | Fragmentation Pathway | Resulting Fragment Ion(s) |

|---|---|---|

| [M+Na]⁺ or [M+H]⁺ | Cleavage of the S-S bond | Ions corresponding to the 3-mercaptopropionate (B1240610) moiety |

| [M-Na]⁻ or [M-H]⁻ | Loss of CO₂ | [M - Na - CO₂]⁻ |

The specific fragmentation pattern can be influenced by the ionization method and the collision energy used in the MS/MS experiment. The analysis of these fragments is essential for the unequivocal structural confirmation of this compound.

Electrochemical-Assisted Mass Spectrometry for Disulfide Analysis

Electrochemical-Assisted Mass Spectrometry (EC-MS) represents a powerful technique for the structural elucidation of molecules containing disulfide bonds. In this method, an electrochemical flow-through cell is coupled directly online with a mass spectrometer. researchgate.net As the sample solution containing this compound passes through the electrochemical cell, a specific potential is applied. This potential is sufficient to induce the reductive cleavage of the disulfide bond (S-S) into two separate thiol groups (-SH).

The reaction at the electrode can be represented as: NaOOC-CH₂-CH₂-S-S-CH₂-CH₂-COONa + 2e⁻ + 2H⁺ → 2 HS-CH₂-CH₂-COONa

The resulting product, sodium 3-mercaptopropionate, is then immediately introduced into the mass spectrometer for analysis. The primary advantage of this technique is the rapid and efficient cleavage of the disulfide linkage prior to MS detection. researchgate.net

Mass spectrometric analysis of the eluent from the electrochemical cell would show a disappearance of the ion corresponding to the parent molecule, this compound (m/z for the dianion [M-2Na]²⁻), and the appearance of a new ion corresponding to the reduced product, 3-mercaptopropionate. This provides unambiguous confirmation of the disulfide linkage. nih.gov This technique is particularly valuable as it simplifies complex mass spectra that might arise from in-source fragmentation of the intact disulfide, providing clear evidence of the original disulfide bond's presence and location within a molecule. researchgate.netnih.gov

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is dominated by vibrations associated with the carboxylate and alkyl groups.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the asymmetric stretching vibration of the carboxylate group (COO⁻), which typically appears in the region of 1550-1610 cm⁻¹. The corresponding symmetric stretch is found in the 1400-1440 cm⁻¹ range. The C-H stretching vibrations of the ethylene (B1197577) (-CH₂-CH₂-) backbone are observed between 2850 and 3000 cm⁻¹. While the disulfide (S-S) bond is a key feature of the molecule, its stretching vibration is notoriously weak in IR spectroscopy and is often difficult to observe. chemicalbook.com The carbon-sulfur (C-S) bond stretch, expected in the 600-700 cm⁻¹ range, is also typically weak.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylate (COO⁻) | Asymmetric Stretch | 1550 - 1610 | Strong |

| Carboxylate (COO⁻) | Symmetric Stretch | 1400 - 1440 | Variable |

| Alkyl (C-H) | Stretch | 2850 - 3000 | Medium |

| Alkyl (C-H) | Bend | 1400 - 1475 | Medium |

| Carbon-Sulfur (C-S) | Stretch | 600 - 700 | Weak |

| Disulfide (S-S) | Stretch | 450 - 550 | Very Weak / Inactive |

This table is based on general IR absorption frequencies and data for structurally related compounds. chemicalbook.comnist.gov

Raman spectroscopy is a complementary vibrational spectroscopy technique that is particularly sensitive to non-polar bonds, making it exceptionally well-suited for the analysis of the disulfide linkage in this compound. chemrxiv.org Unlike in IR spectroscopy, the S-S stretching vibration gives rise to a distinct and readily identifiable peak in the Raman spectrum. rsc.org

The key diagnostic peak for the disulfide bond (S-S) in Raman spectra typically appears in the 500-550 cm⁻¹ region. researchgate.net The exact frequency can provide information about the conformation around the S-S bond. nih.gov Additionally, the carbon-sulfur (C-S) stretching vibration is clearly observed, usually in the 630-700 cm⁻¹ range. researchgate.net The presence and characteristics of these two peaks provide definitive evidence for the -C-S-S-C- linkage. Other vibrations, such as those from the C-H and C-C bonds of the propyl chain, are also present in the spectrum. Raman spectroscopy is an effective tool for monitoring the integrity of the disulfide bond, for instance, during chemical reactions or stability studies. rsc.org

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Disulfide (S-S) | Stretch | 500 - 550 | Medium - Strong |

| Carbon-Sulfur (C-S) | Stretch | 630 - 700 | Medium |

| Carboxylate (COO⁻) | Symmetric Stretch | ~1410 | Medium |

| C-C | Stretch | 1000 - 1100 | Medium |

| C-H | Bend | 1400 - 1475 | Medium |

| C-H | Stretch | 2850 - 3000 | Strong |

This table is based on Raman spectral data for disulfide-containing compounds. researchgate.netnih.gov

Chromatographic Separations Coupled with Detection Techniques

High-Performance Liquid Chromatography (HPLC) is the premier analytical method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose.

In a typical setup, a C18 stationary phase column is used. Given the ionic nature of the compound, the mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Ion-pairing agents may be added to the mobile phase to improve peak shape and retention time consistency. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the carboxylate group provides some UV absorbance at low wavelengths (around 210 nm).

The primary peak in the chromatogram corresponds to this compound. The purity is determined by calculating the area percentage of this main peak relative to the total area of all peaks in the chromatogram. researchgate.net This method can effectively separate the main compound from potential impurities such as the starting material (3-mercaptopropionic acid), the oxidized monomer, or other byproducts from the synthesis. Commercial suppliers of related disulfide compounds often specify purity levels greater than 95% as determined by HPLC. lgcstandards.com

| Parameter | Typical Condition |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 (Octadecylsilane) |

| Mobile Phase | Buffered Water/Acetonitrile Gradient |

| Detector | UV-Vis (e.g., at 210 nm) |

| Purpose | Purity determination, separation of impurities |

This table outlines a general HPLC method for the analysis of polar, ionic compounds. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This compound itself is a non-volatile salt and cannot be directly analyzed by GC-MS without derivatization. However, this technique is invaluable for identifying volatile impurities that may be present in a sample of the compound.

These volatile impurities could originate from several sources:

Residual Solvents: Solvents used during the synthesis and purification process (e.g., ethanol, isopropanol, toluene).

Unreacted Volatile Precursors: Volatile starting materials used in the synthesis.

Volatile Degradation Products: If the compound is subjected to high temperatures, it may decompose, potentially forming smaller, volatile sulfur-containing molecules like thiols or sulfides. mdpi.com

In a typical GC-MS analysis, the volatile components are first separated based on their boiling points and interaction with the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. nih.gov The resulting mass spectrum serves as a "molecular fingerprint," allowing for the identification of the compound by comparison to spectral libraries. shimadzu.com This analysis ensures the absence of potentially hazardous or reactive volatile byproducts in the final product.

Crystallographic Analysis for Solid-State Structure Determination

The carboxylic acid groups are capable of forming strong intermolecular hydrogen bonds. This hydrogen bonding network is expected to play a significant role in the crystal packing of the acid form, leading to the formation of well-ordered three-dimensional structures. In the case of the disodium salt, the carboxylate groups would be ionically bonded to sodium cations. This would result in a different, likely more complex, crystal packing arrangement driven by electrostatic interactions between the carboxylate anions and the sodium cations, as well as potential coordination with water molecules if the salt is hydrated.

Table 1: General Crystallographic and Structural Features

| Feature | Description |

| Molecular Formula | C₆H₈Na₂O₄S₂ |

| General Conformation | The molecule is expected to adopt a gauche conformation around the S-S bond to minimize steric strain. |

| Key Functional Groups | Two carboxylate groups and one disulfide bond. |

| Intermolecular Forces | In the disodium salt, strong ionic interactions between the sodium cations and carboxylate anions would dominate the crystal packing. |

Electrochemical Methods for Redox Characterization of Disulfide Bonds

Electrochemical methods are powerful tools for characterizing the redox behavior of the disulfide bond in this compound and its derivatives. The disulfide linkage can undergo reversible reduction to form two thiol groups, a process that is central to many of its applications.

The electrochemical behavior of 3,3'-dithiodipropionic acid has been studied through its self-assembled monolayers (SAMs) on gold electrodes. researchgate.netchemicalbook.com In these studies, the disulfide bond serves as an anchor to the gold surface. Cyclic voltammetry (CV) is a commonly employed technique to probe the redox activity.

A typical CV experiment involves scanning the potential of the electrode and measuring the resulting current. For a self-assembled monolayer of 3,3'-dithiodipropionic acid on a gold electrode, the cyclic voltammogram can reveal key information about the stability of the monolayer and the redox processes occurring at the electrode-solution interface. researchgate.net The presence of the terminal carboxylic acid groups on the monolayer can influence the electrochemical response, for instance, by preventing the passivation of the electrode surface during the oxidation of other species in solution. researchgate.net

The reduction of the disulfide bond to the corresponding thiols can be observed as a cathodic peak in the voltammogram. The potential at which this reduction occurs provides information about the thermodynamic stability of the disulfide bond. Conversely, the oxidation of the thiols back to the disulfide can be seen as an anodic peak. The reversibility of these peaks indicates the stability of the redox couple under the experimental conditions.

The standard redox potential for disulfide bonds in similar environments, such as in the active sites of protein disulfide isomerase, has been determined to be around -0.11 V. nih.gov This value can be influenced by the local chemical environment, including pH and the presence of other functional groups.

Table 2: Electrochemical Data for a Related System

| Parameter | Observation | Reference |

| Electrochemical Technique | Cyclic Voltammetry | researchgate.net |

| System Studied | 3,3'-dithiodipropionic acid self-assembled monolayer on a gold electrode (Au-DTDPA) | researchgate.net |

| Purpose of Study | Characterization of the modified electrode and its use for dopamine (B1211576) detection. | researchgate.net |

| Key Finding | The Au-DTDPA modified electrode exhibited stable behavior, and the surface-COOH groups prevented electrode passivation. | researchgate.net |

This electrochemical characterization is vital for applications where the redox activity of the disulfide bond is harnessed, such as in the development of sensors and in controlled drug delivery systems.

Mechanistic Investigations and Reactivity Studies of Disodium 3,3 Dithiobispropionate

Redox Chemistry of the Disulfide Bond

The disulfide bond is the central functional group in disodium (B8443419) 3,3'-dithiobispropionate, and its redox chemistry dictates the compound's primary reactivity. This includes its formation through oxidative pathways and its cleavage through reductive mechanisms, as well as its conversion to other sulfur-containing species.

Oxidative Pathways Leading to Disulfide Formation

The formation of the disulfide bond in disodium 3,3'-dithiobispropionate proceeds via the oxidation of its corresponding thiol precursor, 3-mercaptopropionic acid. The mechanism of this oxidation can be influenced by the choice of oxidizing agent. For instance, the oxidation of 3-mercaptopropionic acid by hydrogen peroxide in the acidic pH range is controlled by the nucleophilic attack of the sulfur atom on the peroxide bond. The rate of this reaction is pH-dependent, with the deprotonated dianion of the thiol exhibiting the highest rate of attack. researchgate.net

In a broader context, the synthesis of related disulfide compounds, such as disodium 3,3'-dithiobis(benzenesulphonate), is achieved through the oxidative coupling of the corresponding thiol compounds. This general principle of oxidative coupling of thiols is a fundamental pathway to the formation of disulfide bonds.

Reductive Cleavage Mechanisms of the Disulfide Linkage

The disulfide linkage in this compound is susceptible to reductive cleavage, a reaction of significant biological and chemical importance. The primary product of this reduction is 3-mercaptopropionate (B1240610) (3-MP). This reduction can be initiated by various reducing agents and can be influenced by external factors such as mechanical force.

The mechanism of disulfide bond reduction often proceeds via a bimolecular nucleophilic substitution (SN2) reaction. In this process, a nucleophile, such as a thiolate anion, attacks one of the sulfur atoms of the disulfide bond. This leads to the formation of a transient, linear trisulfide-like transition state. savemyexams.com The stability of this transition state and the subsequent cleavage of the disulfide bond can be affected by the surrounding chemical environment and applied mechanical stress. Studies on model systems have shown that the activation energy for disulfide bond reduction can be lowered by the application of mechanical force, indicating a force-dependent reaction kinetic. nih.gov

In biological systems, the reduction of disulfide bonds can be catalyzed by enzymes such as thioredoxin. For instance, the cleavage of a disulfide bond in the D2 domain of the CD4 protein is mediated by thioredoxin. nih.gov While not directly involving this compound, this illustrates the general mechanism of enzyme-facilitated disulfide bond reduction.

Formation of Thiosulfinates and Thiosulfonates

Under oxidative conditions, the disulfide bond of compounds like this compound can be further oxidized to form thiosulfinates (R-S(O)-S-R) and subsequently thiosulfonates (R-SO₂-S-R). The initial oxidation product is typically the thiosulfinate. youtube.com

The formation of thiosulfinates can occur through the reaction of the disulfide with oxidants like hypochlorous acid (HOCl). The reaction proceeds through the formation of an initial adduct, which then undergoes rapid hydrolysis to yield the thiosulfinate. nih.gov These thiosulfinates are themselves reactive species and can undergo further reactions, including reacting with thiols to form mixed disulfides. libretexts.orgnih.gov The formation of thiosulfinates from the related compound allicin (B1665233) involves a series of reactions initiated by the enzyme alliinase, leading to various sulfur-containing products. nih.govyoutube.com

Reaction Kinetics and Thermodynamics of Disulfide Transformations

The rates and equilibrium positions of disulfide transformations are governed by their kinetic and thermodynamic parameters. These include rate constants, activation energies, and the Gibbs free energy of reaction.

Kinetic studies on the reaction of 3,3'-dithiodipropionic acid (DTDPA), the protonated form of the title compound, with hypochlorous acid (HOCl) have provided specific rate constants. The second-order rate constant (k₂) for this reaction was determined to be (1.7 ± 0.1) × 10⁵ M⁻¹ s⁻¹ at 22 °C and pH 7.4. nih.gov This provides a quantitative measure of the reactivity of the disulfide bond towards this particular oxidant.

The activation energy (Ea) for disulfide bond cleavage provides insight into the energy barrier that must be overcome for the reaction to occur. In single-molecule force spectroscopy studies on a polypeptide containing a disulfide bond, the activation energy for reduction by the hydrosulfide (B80085) anion (HS⁻) at zero force was measured to be 32 ± 6 kJ/mol. nih.gov This value could be lowered by the application of mechanical force, highlighting the interplay between mechanical stress and reaction thermodynamics.

Table 1: Kinetic Data for the Reaction of 3,3'-dithiodipropionic acid (DTDPA) with Hypochlorous Acid (HOCl) nih.gov

| Parameter | Value | Conditions |

| Second-order rate constant (k₂) | (1.7 ± 0.1) × 10⁵ M⁻¹ s⁻¹ | 22 °C, pH 7.4 |

| Second-order rate constant (k₂) | (1.04 ± 0.09) × 10⁵ M⁻¹ s⁻¹ | 10 °C, pH 7.4 (quenching plot method) |

| Second-order rate constant (k₂) | (9.0 ± 1.7) × 10⁴ M⁻¹ s⁻¹ | 10 °C, pH 7.4 (global analysis) |

Table 2: Activation Energy for Disulfide Bond Reduction in a Model System nih.gov

| Reaction | Activation Energy (Ea) at Zero Force |

| Reduction by Hydrosulfide anion (HS⁻) | 32 ± 6 kJ/mol |

Reaction Mechanisms in Organic Transformations Involving this compound

The sulfur atoms in the disulfide bond of this compound are key centers for chemical reactivity, participating in both nucleophilic and electrophilic reactions.

Nucleophilic and Electrophilic Reactions at Sulfur Centers

The sulfur atoms of the disulfide bond can act as electrophilic centers, making them susceptible to attack by nucleophiles. As discussed in the context of reductive cleavage (Section 4.1.2), the reaction with nucleophiles like thiolate anions follows an SN2 mechanism. savemyexams.com The electron-withdrawing carboxylate groups in this compound can influence the electrophilicity of the sulfur atoms.

Conversely, the sulfur atoms, with their lone pairs of electrons, can also exhibit nucleophilic character. For instance, in the initial step of oxidation by hydrogen peroxide, the sulfur atom acts as a nucleophile, attacking the peroxide bond. researchgate.net

The disulfide bond can also undergo reactions with electrophiles. The reaction with halogens, for example, is a classic electrophilic addition reaction. While detailed mechanistic studies specifically on this compound are limited, the general mechanism involves the attack of the pi electrons of the disulfide bond on the electrophile, leading to the formation of an intermediate that subsequently reacts to form the final product.

Radical Pathways in Disulfide Chemistry

The disulfide bond (S-S) in molecules like this compound can undergo cleavage through radical-initiated processes. These reactions are of fundamental importance in various chemical and biological systems. While specific studies on the radical-induced decomposition of this compound are not extensively detailed in publicly available literature, the general principles of disulfide radical chemistry provide a framework for understanding its likely behavior.

One common radical pathway involves the attack of a radical species (R•) on one of the sulfur atoms of the disulfide bond. This can proceed via a substitution reaction, leading to the cleavage of the S-S bond and the formation of a new sulfide (B99878) and a thiyl radical.

General Radical-Initiated Disulfide Cleavage: RSSR + R'• → RSR' + RS•

The radiolysis of aqueous solutions of similar disulfide compounds, such as dithiothreitol (B142953), has shown that reactions with solvated electrons and hydroxyl radicals can lead to the cleavage of the disulfide bond. iaea.org For instance, the reaction with a hydroxyl radical (•OH) can initiate a cascade of events resulting in the fragmentation of the molecule.

Theoretical studies on related aliphatic disulfides suggest that the stability and reactivity of the resulting thiyl radicals are influenced by the nature of the substituents. The presence of the sulfonate groups (-SO₃⁻) in this compound is expected to significantly influence the electron density around the disulfide bond and the stability of any resulting radical intermediates.

Further research through techniques like pulse radiolysis or electron paramagnetic resonance (EPR) spectroscopy on this compound would be invaluable to directly observe and characterize the transient radical species formed and to elucidate the precise kinetics and mechanisms of its radical-initiated reactions.

Catalytic Activation and Modulation of Disulfide Reactivity

The reactivity of the disulfide bond in this compound can be significantly enhanced and controlled through catalysis. Catalytic activation offers a pathway for the selective cleavage or modification of the disulfide bond under milder conditions than might otherwise be required.

Transition Metal Catalysis:

Transition metal complexes are known to catalyze the cleavage of disulfide bonds. nih.govelsevierpure.com Metals such as copper and rhodium have been shown to be effective in this regard. elsevierpure.comacs.org The general mechanism often involves the coordination of the disulfide to the metal center, which facilitates the reductive or oxidative cleavage of the S-S bond.

For instance, copper(II) has been reported to catalyze the aerobic oxidative cleavage of disulfide bonds to form sulfonates. acs.org A proposed catalytic cycle might involve the initial coordination of the disulfide to the Cu(II) center, followed by an electron transfer process that weakens the S-S bond, ultimately leading to its cleavage.

Enzymatic Catalysis:

In biological systems, the reduction of disulfide bonds is often catalyzed by enzymes. For example, enzymes like thioredoxin reductase can utilize cofactors such as NADPH to reduce disulfide bonds in a highly specific manner. nih.gov While specific enzymatic systems for the reduction of this compound have not been identified, the principles of enzyme-catalyzed disulfide reduction are well-established. researchgate.net These enzymatic reactions typically involve a thiol-disulfide exchange mechanism, where a cysteine residue in the enzyme's active site attacks the substrate's disulfide bond.

The development of specific catalysts for this compound could enable precise control over its reactivity, opening up new avenues for its application. Research in this area could focus on designing catalysts that are selective for the disulfide bond in this molecule, potentially leveraging the presence of the sulfonate groups for specific catalyst-substrate interactions.

| Catalyst Type | General Mechanism | Potential Application for this compound |

| Transition Metals (e.g., Cu, Rh) | Coordination and redox-mediated S-S bond cleavage. nih.govelsevierpure.comacs.org | Controlled reduction or oxidation of the disulfide bond. |

| Enzymes (e.g., Thiol Reductases) | Thiol-disulfide exchange reactions. nih.govresearchgate.net | Specific and efficient reduction to the corresponding thiol. |

Further investigations into both homogeneous and heterogeneous catalysis could lead to efficient and recyclable systems for modulating the reactivity of this compound.

Theoretical and Computational Chemistry Applied to Disodium 3,3 Dithiobispropionate

Quantum Chemical Calculations for Electronic Structure and Bondingnist.gov

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding within a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing information about electron distribution, molecular orbital energies, and the nature of chemical bonds.

Density Functional Theory (DFT) Studies of Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry of molecules. nih.gov It is known for providing a good balance between accuracy and computational cost, making it suitable for studying molecules of moderate size. nih.gov For disodium (B8443419) 3,3'-dithiobispropionate, DFT calculations can predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional structure. Different functionals, such as B3LYP, can be employed within the DFT framework to refine these calculations. researchgate.netresearchgate.net The choice of functional can influence the accuracy of the predicted geometric parameters. nih.gov

Below is a hypothetical table representing the kind of data that would be generated from a DFT study on the molecular geometry of the 3,3'-dithiobispropionate anion.

Table 1: Predicted Geometric Parameters for 3,3'-dithiobispropionate Anion using DFT

| Parameter | Predicted Value (B3LYP/6-31G*) |

| S-S Bond Length | ~2.05 Å |

| C-S Bond Length | ~1.85 Å |

| C-C Bond Length (α-β) | ~1.54 Å |

| C-C Bond Length (β-γ) | ~1.53 Å |

| C=O Bond Length | ~1.25 Å |

| C-O Bond Length | ~1.35 Å |

| C-S-S Bond Angle | ~104° |

| S-C-C Bond Angle | ~110° |

| C-C-C Bond Angle | ~112° |

| O-C-O Bond Angle | ~125° |

| C-S-S-C Dihedral Angle | ~-85° |

Note: These are representative values and the actual calculated values would depend on the specific level of theory and basis set used.

Frontier Molecular Orbital Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals provide insights into where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile). nih.gov

For disodium 3,3'-dithiobispropionate, the HOMO is expected to be localized primarily on the disulfide bond and the carboxylate groups, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the sulfur atoms and the carbonyl carbons, suggesting these are the sites susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. wikipedia.org A smaller gap generally implies higher reactivity. numberanalytics.com DFT calculations can be used to determine the energies of the HOMO and LUMO and visualize their spatial distributions. nih.govresearchgate.net

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors for 3,3'-dithiobispropionate Anion

| Parameter | Calculated Value (eV) | Interpretation |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, related to the ionization potential. |

| LUMO Energy | -0.8 | Energy of the lowest unoccupied molecular orbital, related to the electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.7 | Indicates the molecule's excitability and chemical reactivity. A larger gap suggests higher stability. |

| Ionization Potential (I) | 6.5 | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | 0.8 | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | 3.65 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.85 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | 0.35 | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | 2.34 | A measure of the molecule's ability to act as an electrophile. |

Note: These values are hypothetical and would be derived from specific DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time, providing insights into the molecule's conformational flexibility and dynamics. For this compound, MD simulations can reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum or in a solvent), the dynamics of the disulfide bond, and the flexibility of the alkyl chains. This information is crucial for understanding how the molecule might interact with other molecules or surfaces.

Computational Prediction of Spectroscopic Properties

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are powerful tools for predicting various spectroscopic properties of molecules. nih.gov This includes:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies of the molecule, it is possible to predict the positions and intensities of peaks in its IR and Raman spectra. This can aid in the interpretation of experimental spectra and the identification of characteristic vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts and coupling constants for ¹H and ¹³C NMR can be calculated, providing valuable information for structural elucidation.

UV-Vis Spectra: TD-DFT can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. researchgate.net This is particularly useful for understanding the electronic transitions within the molecule, such as those involving the disulfide chromophore.

Modeling Reaction Pathways and Transition Statesnih.govlibretexts.org

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms. unimib.it For reactions involving this compound, such as its reduction to 3-mercaptopropionic acid or its participation in disulfide exchange reactions, computational methods can be used to:

Map the Potential Energy Surface: This involves identifying the reactants, products, intermediates, and transition states along a reaction coordinate.

Locate Transition States: The transition state is the highest energy point on the reaction pathway and is crucial for determining the reaction rate. scispace.com

Calculate Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, can be calculated to predict the feasibility and kinetics of a reaction. scispace.com

These calculations provide a molecular-level understanding of how the reaction proceeds and what factors influence its outcome.

In Silico Design of Novel Disulfide-Containing Molecules

The insights gained from theoretical and computational studies of this compound can be leveraged for the in silico design of new molecules with tailored properties. By systematically modifying the structure of the parent molecule (e.g., by changing the length of the alkyl chains, introducing different functional groups, or altering the substitution pattern), computational methods can predict how these changes will affect the molecule's electronic structure, reactivity, and other properties. This rational design approach can accelerate the discovery of novel disulfide-containing compounds for specific applications, such as in materials science or drug delivery, by pre-screening candidates computationally before undertaking expensive and time-consuming experimental synthesis.

Advanced Applications in Materials Science and Polymer Systems Utilizing Disodium 3,3 Dithiobispropionate

Integration into Polymeric Architectures

The integration of the 3,3'-dithiodipropionic acid moiety into polymer backbones and cross-linked networks enables the creation of sophisticated macromolecular architectures with unique, tunable properties.

Design and Synthesis of Disulfide-Containing Monomers and Polymers

The dicarboxylic acid functionality of 3,3'-dithiodipropionic acid makes it a versatile monomer for polycondensation reactions. Researchers have synthesized novel redox-responsive amphiphilic polymeric prodrugs by reacting DTDP with other dicarboxylic acids, such as malic acid, and oligo(ethylene glycol). nih.gov This approach creates polyester (B1180765) backbones with disulfide linkages strategically placed for later cleavage. Such polymers are designed to self-assemble in aqueous environments, forming stable micelles. nih.gov

Furthermore, DTDP is a known precursor in the synthesis of polythioesters. sigmaaldrich.com These polymers incorporate the sulfur atom directly into the ester linkage, offering different properties compared to traditional polyesters. The synthesis often involves reacting the diacid with diols under various catalytic conditions. The resulting polymers' characteristics, such as crystallinity and biodegradability, can be tailored based on the chosen co-monomers and polymerization process. mdpi.com

Derivatives of DTDP are also synthesized to act as specific cross-linkers or building blocks. For instance, 3,3'-dithiodipropionic acid dihydrazide (DTP) can be synthesized from the corresponding dimethyl ester and hydrazine (B178648) hydrate, creating a bifunctional molecule ready for subsequent cross-linking reactions. acs.org

Dynamic Covalent Polymer Networks (Vitrimers) and Their Properties

Vitrimers are a class of polymers that combine the robust mechanical properties of thermosets with the reprocessability of thermoplastics, thanks to internal dynamic covalent bond exchange reactions. The disulfide bond in 3,3'-dithiodipropionic acid is ideally suited for creating such networks.

Recent research has demonstrated the development of a dual dynamic covalent epoxy vitrimer using 3,3'-dithiodipropionic acid (referred to as DTDA in the study) as a co-cross-linker alongside dimer acid. acs.org In this system, an epoxy resin (E51) is cured with both DTDA and a dimer acid, creating a network with two types of dynamic bonds: disulfide linkages from DTDA and hydroxyl ester bonds. acs.org These bonds can undergo exchange reactions at elevated temperatures, allowing the material to be reprocessed, healed, and recycled. acs.org

The properties of these vitrimers are highly tunable. Studies show that the inclusion of DTDA improves the stress relaxation and self-healing speed of the material. acs.org For example, after being cut and healed for 24 hours, the vitrimer can recover a significant portion of its original mechanical properties. acs.org Furthermore, these materials exhibit excellent recyclability, with tensile strength and elongation at break showing high recovery rates even after multiple recycling cycles. acs.org The topology transition temperature (Tv), which indicates the temperature at which the network dynamics become rapid enough for reprocessing, was found to be above 140 °C for these systems. acs.org

| Property | Value |

|---|---|

| Mechanical Property Restoration (after 24h healing) | 81.2% |

| Tensile Strength Recovery (after 3 cycles) | 119.4% |

| Elongation at Break Recovery (after 3 cycles) | 124.8% |

| Topology Transition Temperature (Tv) | >140 °C |

Cross-linking Agents in Polymer Matrix Development

Derivatives of 3,3'-dithiodipropionic acid are widely employed as cross-linking agents to enhance the physical properties and stability of polymer matrices, particularly in biomaterials. The cleavable nature of the disulfide bond is a significant advantage, allowing the cross-links to be reversed under specific reductive conditions.

One such derivative, Dimethyl 3,3'-dithiobispropionimidate (DTBP), has been used as a novel cross-linking reagent for collagen. nih.gov When collagen is treated with DTBP, it forms amidine bonds with the primary amine groups of lysine (B10760008) residues, creating a cross-linked network. sigmaaldrich.com This treatment significantly increases the material's thermal stability, as measured by its shrinkage temperature. While its cross-linking efficiency is slightly lower than that of glutaraldehyde (B144438) (GTA), a common but cytotoxic cross-linker, DTBP-treated collagen demonstrates superior biocompatibility in subcutaneous implantation studies. nih.gov

Another prominent derivative is 3,3'-Dithiodipropionic acid di(N-hydroxysuccinimide ester) (DSP), also known as Lomant's reagent. scbt.comcaymanchem.com This homobifunctional cross-linker reacts with primary amines in a pH range of 7.0-10.0. caymanchem.com It is frequently used to study protein quaternary structure by linking adjacent subunits, providing structural insights by binding to the side chains of amino acids, like lysine, that are in close proximity. caymanchem.comnih.gov

| Property | DTBP-Treated Collagen | GTA-Treated Collagen |

|---|---|---|

| Increase in Shrinkage Temperature | 22 °C | Not specified |

| Cross-links per mole | 10 | 13 |

| Tensile Strength | Lower than GTA | Higher than DTBP |

| Extensibility | More extensible | Less extensible |

| Biocompatibility | Far more biocompatible | Less biocompatible |

Development of Stimuli-Responsive Materials

The ability of the disulfide bond to break and reform in response to specific chemical stimuli is the foundation for creating "smart" materials that can react to their environment.

Redox-Responsive Polymer Systems

Polymers incorporating the 3,3'-dithiodipropionic acid structure are prime candidates for developing redox-responsive systems. These materials are designed to be stable under normal physiological conditions but undergo a structural change, such as degradation or disassembly, in a reductive environment, like that found inside cancer cells which have high concentrations of glutathione (B108866) (GSH). dovepress.comnih.gov

Researchers have synthesized amphiphilic polymeric prodrugs where DTDP is part of the polymer backbone. nih.gov These polymers self-assemble into micelles that can encapsulate other therapeutic agents. In the presence of a reducing agent like dithiothreitol (B142953) (DTT), the disulfide bonds cleave, leading to the disassembly of the micelles and an accelerated release of both the conjugated and encapsulated drugs. nih.gov

In another advanced application, DTDP was used to modify the chemotherapy drug doxorubicin, which was then conjugated to a poly(ethylene glycol)-b-poly(L-lysine) (PEG-b-PLL) block copolymer. dovepress.com This construct, which also featured a pH-sensitive component, formed nanoparticles that could release their drug payload rapidly in response to the high glutathione concentrations typical of intracellular environments. dovepress.com This dual-responsiveness allows for targeted drug delivery, where the nanoparticles first respond to the acidic tumor microenvironment and then to the intracellular reductive state, enhancing therapeutic efficacy. dovepress.com

| Condition | Release Profile |

|---|---|

| Standard Buffer (simulated normal conditions) | Slow and sustained release |

| Buffer with 10 mM DTT (simulated reductive environment) | Accelerated release due to micelle disassociation |

Mechanically Responsive Materials with Disulfide Linkages

Polymers that can respond to mechanical force are at the forefront of materials science, with applications in self-healing and damage sensing. rsc.org The dynamic nature of disulfide bonds, as utilized in vitrimers, provides an intrinsic mechanism for mechanical responsiveness. When a disulfide-containing polymer network is subjected to mechanical stress, the dynamic covalent bonds can rearrange, allowing the material to dissipate stress, prevent catastrophic failure, and even self-heal.

The epoxy vitrimers cross-linked with 3,3'-dithiodipropionic acid are a clear example of this principle. acs.org Their ability to be reprocessed and recycled is a direct result of the network's dynamic response to the combined stimuli of heat and pressure (mechanical force). The disulfide bond exchange allows the polymer chains to move and the material to flow without permanent degradation of the network. acs.org This property is crucial for creating robust, durable materials that also possess an extended lifespan through repair and recycling, directly linking the molecular-level disulfide linkage to macroscopic mechanical adaptability. acs.orgrsc.org While these materials are primarily thermally activated, their response under load at elevated temperatures is a key aspect of their mechanically adaptive nature.

Self-Healing and Recyclable Polymer Materials

The incorporation of dynamic covalent bonds into polymer networks has paved the way for the development of intelligent materials capable of self-repair and recycling. Disulfide bonds, such as those present in Disodium (B8443419) 3,3'-dithiobispropionate, are particularly advantageous for this purpose due to their reversible nature. The disulfide linkage can undergo cleavage and reformation in response to external stimuli like heat, light, or changes in redox potential, enabling the material to heal damage and be reprocessed.

Research into self-healing polymers has demonstrated that the integration of disulfide cross-linkers can impart remarkable restorative properties. For instance, acrylic polymer networks incorporating aromatic disulfide cross-linkers have been shown to be self-healable, recyclable, and reprocessable without compromising their fundamental properties. acs.org These elastomers exhibit autonomous self-healing at room temperature. The healing efficiency can be modulated by adjusting the concentration of the disulfide cross-linker. For example, a study on a dynamic covalent polymer network showed that at a 5% cross-linker concentration, an 81% recovery rate was achieved after 48 hours. acs.org However, increasing the cross-linker concentration to 10% resulted in a lower healing rate of less than 50% within the same timeframe, suggesting that higher cross-linking density can hinder the mobility of polymer chains, which is crucial for the healing process. acs.org

Polymers containing disulfide bonds in their backbone or as cross-linkers also exhibit potential for recyclability. These materials can be broken down into their constituent monomers or oligomers and subsequently repolymerized to create new materials with comparable properties to the original. This process, known as chemical recycling, offers a sustainable alternative to the disposal of traditional thermoset plastics. pku.edu.cn The dynamic nature of disulfide bonds allows for the design of covalent adaptive networks that can be reprocessed under mild conditions. pku.edu.cnrsc.org For instance, polysulfide networks have demonstrated closed-loop recyclability through reversible S-S bond cleavage. rsc.org

| Material System | Cross-linker Type | Healing/Recycling Conditions | Key Findings |

| Acrylic Polymer Network | Aromatic Disulfide | Room Temperature | Autonomous self-healing; recyclability and reprocessability demonstrated. acs.org |

| Dynamic Covalent Polymer Network | Aromatic Disulfide | 48 hours at room temperature | 81% healing efficiency at 5% cross-linker concentration. acs.org |

| Polysulfide Networks | Cyclic Disulfide | 60°C in THF with catalyst | Efficient chemical closed-loop recyclability with high monomer conversion. rsc.org |

| Polyurethane | Disulfide and Diels-Alder bonds | 60°C for 5 minutes | Fast healing abilities and recyclability. rsc.org |

Biomaterials and Hydrogel Fabrication

Disodium 3,3'-dithiobispropionate and its derivatives are valuable components in the fabrication of advanced biomaterials, particularly hydrogels. The disulfide bond provides a mechanism for creating cross-linked networks that are responsive to the physiological environment, making them ideal for applications such as controlled drug delivery and tissue engineering.

The synthesis of hydrogels often involves the use of disulfide-containing cross-linkers to form a three-dimensional polymer network that can encapsulate large amounts of water. These hydrogels can be designed to be biodegradable and biocompatible. nih.govmdpi.com The cross-linking density, which can be controlled by the concentration of the disulfide cross-linker, influences the mechanical properties of the hydrogel, such as its stiffness and swelling ratio. mdpi.commdpi.com

A key feature of disulfide-crosslinked hydrogels is their redox-responsiveness. The disulfide bonds can be cleaved by reducing agents like glutathione, which is found in higher concentrations inside cells compared to the extracellular environment. This property allows for the targeted release of encapsulated therapeutic agents within the cellular environment. nih.govchemrxiv.org For instance, redox-responsive hydrogels have been developed for the controlled delivery of antibacterial peptides and other biomacromolecules. nih.govchemrxiv.orgchemrxiv.org The release of the encapsulated payload can be tuned by adjusting the polymer chain lengths and cross-linking density. nih.gov

The biocompatibility of disulfide-crosslinked hydrogels has been demonstrated in various studies. For example, disulfide-crosslinked hyaluronan films have shown excellent cytocompatibility with mouse fibroblasts and were well-tolerated with a mild inflammatory response in vivo. nih.gov

| Hydrogel System | Precursor Materials | Cross-linking Chemistry | Key Properties and Applications |

| Hyaluronan (HA) Films | Thiol-modified HA | Air oxidation of thiols to form disulfide bonds | Slow in vitro degradation, excellent cytocompatibility, suitable for subcutaneous implantation. nih.gov |

| Granular HA Hydrogels | Thiolated HA | Disulfide bond formation | Injectable, non-cytotoxic, potential for tissue engineering and drug delivery. mdpi.com |

| PEG-based Hydrogels | Thiol-terminated tetra-arm PEG and PDS-containing linear PEG | Thiol-disulfide exchange reaction | Redox-responsive, self-healing, on-demand degradation for controlled release of biomacromolecules. nih.govexlibrisgroup.com |

| Hyperbranched Polyglycerol (SS-hPG) Hydrogel | SS-hPG and 4-arm PEG-SH | Thiol-Michael addition | Redox-degradable, self-healing, suitable for controlled delivery of antibacterial peptides for wound healing. chemrxiv.orgchemrxiv.org |

Applications in Advanced Functional Materials

The unique chemical properties of the disulfide bond in compounds like this compound suggest potential for their use in a variety of advanced functional materials. The ability of the disulfide bond to undergo reversible cleavage and formation provides a dynamic characteristic that can be harnessed for creating responsive and adaptive materials.

Optoelectronic and Semiconductor Materials

While the direct application of this compound in optoelectronic and semiconductor materials is not yet widely documented in scientific literature, the broader class of organic disulfide compounds is being explored for its potential in these fields. The electronic properties of the disulfide bond can, in principle, be tailored through molecular design. For instance, the incorporation of disulfide-containing molecules into polymer backbones could influence charge transport properties. Research into stretchable and self-healing semiconducting polymers is an active area, and dynamic bonds like disulfides are promising candidates for imparting these functionalities. mdpi.com The development of materials like Molybdenum Disulfide (MoS2), a transition metal dichalcogenide, highlights the interest in disulfide-containing compounds for electronics, although its properties are distinct from organic disulfides. youtube.com

Sensing Platforms and Actuators

The reversible nature of the disulfide bond makes it an attractive component for the development of stimuli-responsive materials for sensing and actuation. nih.gov Hydrogels containing disulfide cross-links can change their volume and mechanical properties in response to redox stimuli, which can be harnessed for creating sensors or actuators. wikipedia.org For example, a change in the swelling state of a hydrogel due to the cleavage of disulfide bonds could be translated into a measurable signal for a sensing platform or a mechanical action for an actuator. Dansyl-derived chemosensors containing a disulfide bridge have been designed for disulfide-cleavage-triggered detection, demonstrating the potential for these functionalities in molecular sensing. rsc.org Furthermore, light-responsive polyurethanes incorporating dynamic disulfide bonds have been synthesized, exhibiting remarkable anti-fatigue and anti-stress properties, making them suitable for applications in artificial intelligence and soft robotics. researchgate.net

Environmental Fate, Transport, and Green Chemical Aspects of Disodium 3,3 Dithiobispropionate

Degradation Pathways in Environmental Matrices

The degradation of Disodium (B8443419) 3,3'-dithiobispropionate in the environment can occur through various abiotic and biotic pathways. The disulfide linkage and the propionate (B1217596) side-chains are the primary sites for transformation.

In general, the hydrolysis of lubricants, which can contain dicarboxylic acid esters, can lead to the formation of carboxylic acids and affect the fluid's acidity. machinerylubrication.com However, for the disodium salt, significant hydrolysis of the carboxylate group itself is not anticipated under typical environmental pH ranges. The primary transformation pathway under hydrolytic conditions would likely involve the dissociation of the salt in water.

The photochemical degradation of Disodium 3,3'-dithiobispropionate is anticipated to primarily involve the disulfide bond. Aliphatic disulfides are known to undergo photolysis. scispace.comcdnsciencepub.com Upon UV irradiation, the main photochemical reaction for dialkyl disulfides is the cleavage of the S-S bond, leading to the formation of thiyl radicals (RS•). osti.govacs.org For instance, the photolysis of dimethyl disulfide (DMDS) at wavelengths shorter than 250 nm predominantly results in S-S bond cleavage. osti.gov

The photolysis of simple alkyl disulfides in rigid glass matrices has been studied to understand the formation and reactions of thiyl radicals. cdnsciencepub.com These reactive intermediates can then undergo further reactions. Photosensitized oxidation of dialkyl disulfides in the presence of a sensitizer (B1316253) like methylene (B1212753) blue can lead to the formation of thiosulfinates. datapdf.com While specific studies on this compound are lacking, it is reasonable to infer that its disulfide bond would be susceptible to photochemical cleavage, initiating a series of degradation reactions in the presence of light.

The biodegradation of the acid form, 3,3'-dithiodipropionic acid (DTDP), has been investigated. DTDP can serve as a precursor for the microbial production of polythioesters. cdnsciencepub.com Several bacterial strains from different genera are capable of degrading DTDP. cdnsciencepub.com

One study detailed the catabolism of 3,3'-thiodipropionic acid (TDP), a related compound, in Variovorax paradoxus strain TBEA6. This bacterium can utilize TDP as its sole source of carbon and energy, cleaving it to 3-mercaptopropionate (B1240610) (3MP). nih.gov This suggests that microbial pathways exist for the breakdown of the carbon-sulfur bonds in such molecules. The biodegradation of another related compound, 4,4'-dithiodibutyric acid (DTDB), by Rhodococcus erythropolis involves the cleavage of the disulfide bond to form 4-mercaptobutyrate (4MB), which is then further metabolized. cdnsciencepub.com This process also leads to the production of volatile hydrogen sulfide (B99878). cdnsciencepub.com Given these findings, it is highly probable that this compound can be biodegraded by various microbial communities in the environment through cleavage of the disulfide bond and subsequent metabolism of the resulting 3-mercaptopropionic acid.

Environmental Partitioning and Mobility

The partitioning and mobility of this compound in the environment are largely dictated by its high water solubility, a characteristic of its salt nature.

As a water-soluble salt, this compound is expected to be mobile in soil environments. A safety data sheet for the acid form, 3,3'-dithiodipropionic acid, states that it is soluble in water and likely to be mobile in the environment due to its water solubility. fishersci.com The mobility of chemicals in soil is influenced by factors such as soil type, organic matter content, and pH. carnegiescience.edu For ionic compounds, interactions with soil particles can be significant and are influenced by the soil's cation exchange capacity. carnegiescience.edu

The presence of soluble salts in soil can impact water movement and the leaching of other substances. cornell.edunih.gov High concentrations of salts can lead to increased leaching of certain elements. nih.govmdpi.com Given its dicarboxylic acid salt nature, this compound will exist as dissociated ions in the soil solution, which will influence its adsorption to soil particles. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter for assessing the mobility of organic substances, with lower values indicating higher mobility. nih.govacs.org While a specific Koc value for this compound is not available, its high water solubility suggests a low potential for adsorption to soil organic matter and a high potential for leaching.

Table 1: Factors Influencing Soil Mobility

| Factor | Influence on Mobility of Water-Soluble Salts |

|---|---|

| Soil Texture | Higher mobility in sandy soils, lower in clay soils. |

| Organic Matter | Can increase adsorption, reducing mobility. |

| pH | Affects the charge of soil particles and the compound. |

| Cation Exchange Capacity | Higher CEC can increase retention of the sodium cation. |

| Water Content | Higher water content facilitates transport and leaching. |

The volatilization of this compound from soil or water is expected to be negligible. As a salt, it has a very low vapor pressure. The volatility of organic acids from aqueous solutions is generally low and can be further reduced by the formation of salts. nih.gov The Henry's Law constant, which describes the partitioning of a chemical between air and water, is a key indicator of volatilization potential. noaa.govnist.gov For dicarboxylic acids, these values are generally low, indicating a preference to remain in the aqueous phase. henrys-law.org

The volatilization of organic chemicals from soil is influenced by factors such as temperature, air-flow rate, and soil moisture. researchgate.net However, for non-volatile substances like salts, these factors have a minimal effect on their atmospheric emission. The primary state of this compound in the environment will be as a dissolved solid in aqueous phases, with no significant tendency to volatilize into the atmosphere.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,3'-dithiodipropionic acid |

| 3,3'-thiodipropionic acid |

| 3-mercaptopropionate |

| 4,4'-dithiodibutyric acid |

| 4-mercaptobutyrate |

| Hydrogen sulfide |

| Dimethyl disulfide |

| Thiyl radicals |

| Thiosulfinates |

| 3,3′-Dithiodipropionic acid di(N-hydroxysuccinimide ester) |

| Variovorax paradoxus |

Sustainable Chemistry Principles in Synthesis and Application

The integration of sustainable chemistry principles into the lifecycle of chemical products is crucial for mitigating environmental impact. For this compound, these principles guide the development of cleaner synthetic routes and applications that are inherently safer and less polluting.

Waste Minimization and Atom Economy in Industrial Processes

The concept of atom economy, a central tenet of green chemistry, focuses on maximizing the incorporation of all materials used in a process into the final product. usda.govmdpi.comprimescholars.comrsc.org In the synthesis of this compound, the goal is to design reaction pathways that generate minimal or no byproducts.

Synthesis of the Precursor: 3,3'-Thiodipropionic Acid

A common precursor to this compound is 3,3'-thiodipropionic acid. Industrial production methods for this precursor offer insights into waste generation and potential for optimization. One method involves the reaction of acrylic acid with sodium sulfide. google.com This process can be designed to be a one-pot synthesis, which simplifies the reactor setup and reduces waste from intermediate purification steps. google.com Another patented method involves the hydrolysis of 3,3'-thiodipropionitrile. To ensure safety and high yields (over 96%), the concentration of the nitrile in the reaction system is carefully controlled to prevent rapid, exothermic reactions. google.com

Hydrogen sulfide, a toxic and hazardous gas, is a potential byproduct in some synthetic routes for sulfur-containing compounds. osti.govchemrxiv.org Greener methods aim to avoid the use of such hazardous materials or ensure their complete consumption or capture. For instance, processes that utilize sodium sulfide as the sulfur source can mitigate the risks associated with handling hydrogen sulfide gas. google.com

Oxidative Coupling to Form the Disulfide Bond

The formation of the disulfide bond in this compound from a thiol precursor like 3-mercaptopropionic acid is an oxidation reaction. Traditional oxidation methods often employ stoichiometric oxidants that generate significant waste. Green chemistry encourages the use of catalytic oxidation methods, preferably with environmentally benign oxidants like oxygen or hydrogen peroxide. While specific industrial methods for this compound are not widely published, research on the synthesis of disulfides highlights several green approaches:

Catalytic Aerobic Oxidation: The use of catalysts with air or oxygen as the oxidant is a highly atom-economical approach, with water being the only theoretical byproduct.

Mild Oxidants: The use of milder and less toxic oxidizing agents can also improve the environmental profile of the synthesis. rsc.org

The table below illustrates a theoretical comparison of atom economy for different synthetic approaches to a disulfide from a thiol.

| Oxidation Method | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Ideal Catalytic Aerobic Oxidation | 2 R-SH + 0.5 O₂ | R-S-S-R | H₂O | 91.5% |

| Oxidation with Hydrogen Peroxide | 2 R-SH + H₂O₂ | R-S-S-R | 2 H₂O | 82.1% |

| Oxidation with Iodine | 2 R-SH + I₂ | R-S-S-R | 2 HI | 45.3% |

This is a simplified calculation for a generic thiol (R-SH) with a molar mass of 76.14 g/mol to illustrate the concept.

Waste Minimization Strategies:

Industrial chemical processes are increasingly adopting strategies to minimize waste at the source. osti.govsolubilityofthings.comresearchgate.nettemple.eduosti.gov For the production of this compound, these can include:

Process Intensification: Utilizing continuous flow reactors can improve reaction control, reduce reaction times, and minimize the generation of byproducts.

Solvent Selection and Recycling: Choosing greener solvents with lower toxicity and environmental impact, and implementing solvent recovery and recycling systems, are crucial for waste reduction.

Catalyst Recovery and Reuse: When using catalysts, efficient methods for their separation from the product and subsequent reuse are essential for both economic and environmental reasons.

Valorization of Byproducts: If byproducts are unavoidable, exploring their potential applications in other processes can turn a waste stream into a valuable resource. rsc.org

Design for Environmental Benignity

Designing chemicals that are inherently less harmful to the environment is a key goal of green chemistry. This involves considering the entire lifecycle of the compound, from its synthesis to its ultimate fate in the environment.

Biodegradability:

A crucial aspect of environmental benignity is the ability of a chemical to biodegrade into harmless substances. Research on the microbial degradation of 3,3'-dithiodipropionic acid (DTDP), the free acid of the target compound, provides valuable insights into its potential biodegradability.

The bacterium Tetrathiobacter mimigardefordensis strain DPN7(T) has been shown to utilize DTDP as its sole source of carbon for growth. researchgate.net This indicates that the compound is not recalcitrant and can be broken down by microorganisms. The degradation pathway involves the cleavage of the disulfide bond to form two molecules of 3-mercaptopropionic acid (3MP). researchgate.net Subsequently, 3MP is converted to 3-sulfinopropionic acid (3SP), which is then further metabolized. researchgate.net

Proposed Biodegradation Pathway of 3,3'-Dithiodipropionic Acid

| Step | Precursor | Intermediate/Product | Enzyme/Process |

| 1 | 3,3'-Dithiodipropionic Acid (DTDP) | 3-Mercaptopropionic Acid (3MP) | Disulfide bond cleavage |

| 2 | 3-Mercaptopropionic Acid (3MP) | 3-Sulfinopropionic Acid (3SP) | Conversion of the sulfhydryl group |

| 3 | 3-Sulfinopropionic Acid (3SP) | 3-Sulfinopropionyl-CoA | Ligation with coenzyme A |

| 4 | 3-Sulfinopropionyl-CoA | Propionyl-CoA | Elimination of sulfite |

This identified biodegradation pathway suggests that this compound is unlikely to persist in the environment. The ultimate breakdown products are common metabolites that can be integrated into natural biogeochemical cycles.

Environmental Transport and Mobility:

The high water solubility of this compound suggests that it will be mobile in aqueous environments. In soil, its transport will be influenced by its interaction with soil components. As a dicarboxylic acid salt, it is expected to have a low affinity for organic matter, leading to a low soil organic carbon-water partitioning coefficient (Koc). nih.govecetoc.orgchemsafetypro.com This indicates a potential for leaching into groundwater. However, its biodegradability would likely mitigate long-range transport.

The environmental fate of water-soluble organosulfur compounds is an area of ongoing research. While inorganic sulfur compounds like sulfate (B86663) can be mobile in soil, organic sulfur compounds are generally considered less mobile. usda.gov The anionic nature of the carboxylate groups in this compound will also influence its interaction with charged soil particles.

Ecotoxicity:

Designing for environmental benignity also involves minimizing the toxicity of the compound to aquatic and terrestrial organisms. While specific ecotoxicity data for this compound is limited, information on related compounds can provide some indication. For instance, its precursor, 3,3'-thiodipropionic acid, is used as an antioxidant in cosmetics and food packaging, suggesting a low order of toxicity. wa.gov As with any chemical, a thorough ecotoxicological assessment would be necessary to fully characterize its environmental risk profile. The design of biodegradable chelating agents, such as ethylenediaminedisuccinic acid (EDDS) and iminodisuccinic acid (IDS), as alternatives to the persistent ethylenediaminetetraacetic acid (EDTA), serves as a model for developing functional yet environmentally compatible molecules. mdpi.comnih.gov

Conclusion and Future Research Directions

Summary of Key Scientific Discoveries and Advancements

The scientific journey of Disodium (B8443419) 3,3'-dithiobispropionate and its related disulfide-containing analogues has been marked by significant strides in understanding their synthesis, properties, and applications. Initially recognized for its role as a cross-linking agent, particularly in the realm of biochemistry, its utility has expanded into various scientific domains.

Key discoveries include the development of synthetic methodologies for creating disulfide bonds with high purity and yield. While complex disulfide-rich peptides present considerable synthetic challenges, the preparation of simpler molecules like Disodium 3,3'-dithiobispropionate is more straightforward, often involving the oxidation of the corresponding thiol, 3-mercaptopropionic acid. A notable synthesis method for a related compound, 3,3'-dithiodipropionic acid bis(N-hydroxyl succinimide (B58015) ester), involves the reaction of 3,3-dithiodipropionic acid with N-hydroxyl succinimide and EDC hydrochloride in dichloromethane, which results in a high yield and purity of the product. This highlights the general accessibility of such disulfide compounds through established chemical protocols.

A significant advancement has been the application of disulfide-containing molecules in creating self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. The disulfide bond serves as a robust anchor, enabling the formation of well-ordered molecular layers with tunable surface properties. This has been instrumental in the development of biosensors and platforms for immobilizing biomolecules.